Scopoline
Overview
Description
Scopoline, also known as hyoscine, is a tropane alkaloid with significant pharmacological properties. It is naturally found in various plants of the Solanaceae family, such as Scopolia, Hyoscyamus, and Datura. This compound is widely recognized for its anticholinergic effects, making it valuable in treating motion sickness, postoperative nausea, and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scopoline can be synthesized through several methods. One common approach involves the extraction from plants like Datura and Hyoscyamus, followed by purification. Another method is the chemical synthesis starting from tropinone, which undergoes a series of reactions including reduction, esterification, and cyclization to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii. These plants are harvested, and this compound is extracted and purified using techniques such as solvent extraction and crystallization. Recent advancements include the use of magnetic field-induced crystallization to enhance the purity and yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Scopoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form scopolinic acid.
Reduction: Reduction of this compound can yield tropine.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Scopolinic acid
Reduction: Tropine
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Scopoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other tropane alkaloids and derivatives.
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used in the treatment of motion sickness, postoperative nausea, and as a preanesthetic agent.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Scopoline exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the action of acetylcholine, leading to reduced parasympathetic nervous system activity. This results in its anticholinergic effects, such as decreased salivation, relaxation of smooth muscles, and prevention of nausea and vomiting .
Comparison with Similar Compounds
Scopoline is often compared with other tropane alkaloids such as atropine and hyoscyamine. While all three compounds share a similar tropane ring structure, this compound is unique due to its higher central nervous system activity and fewer peripheral side effects. This makes it more suitable for treating conditions like motion sickness and postoperative nausea .
Similar Compounds
Atropine: Another tropane alkaloid with anticholinergic properties, but with more pronounced peripheral effects.
Hyoscyamine: Similar to this compound but with a different pharmacokinetic profile and higher incidence of side effects.
Properties
IUPAC Name |
6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPURSNXMUDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3CC1C(C2O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871682 | |
Record name | 4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20811-63-6, 487-27-4 | |
Record name | Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20811-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scopoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Scopoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.